molecular formula C22F16S2 B4962697 1,2,4,5,6,8-hexafluoro-3,7-bis[(pentafluorophenyl)thio]naphthalene

1,2,4,5,6,8-hexafluoro-3,7-bis[(pentafluorophenyl)thio]naphthalene

Cat. No. B4962697
M. Wt: 632.3 g/mol
InChI Key: YEDFUPRVYVDBMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,4,5,6,8-hexafluoro-3,7-bis[(pentafluorophenyl)thio]naphthalene (HFBT) is a fluorinated compound that has gained significant attention in the scientific community due to its unique properties and potential applications. HFBT is a fluorescent molecule that emits light in the blue-green region when excited by light of a shorter wavelength. This property makes HFBT an ideal probe for fluorescence imaging and sensing applications.

Mechanism of Action

The mechanism of action of 1,2,4,5,6,8-hexafluoro-3,7-bis[(pentafluorophenyl)thio]naphthalene is based on its ability to emit light when excited by light of a shorter wavelength. 1,2,4,5,6,8-hexafluoro-3,7-bis[(pentafluorophenyl)thio]naphthalene absorbs light in the ultraviolet region and emits light in the blue-green region. The emission of light is due to the relaxation of the excited state of 1,2,4,5,6,8-hexafluoro-3,7-bis[(pentafluorophenyl)thio]naphthalene to its ground state. The emission of light is dependent on the environment surrounding 1,2,4,5,6,8-hexafluoro-3,7-bis[(pentafluorophenyl)thio]naphthalene, such as pH, temperature, and the presence of other molecules.
Biochemical and Physiological Effects:
1,2,4,5,6,8-hexafluoro-3,7-bis[(pentafluorophenyl)thio]naphthalene has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. 1,2,4,5,6,8-hexafluoro-3,7-bis[(pentafluorophenyl)thio]naphthalene is not metabolized by the body and is excreted unchanged.

Advantages and Limitations for Lab Experiments

The advantages of using 1,2,4,5,6,8-hexafluoro-3,7-bis[(pentafluorophenyl)thio]naphthalene in lab experiments include its high sensitivity, selectivity, and low toxicity. 1,2,4,5,6,8-hexafluoro-3,7-bis[(pentafluorophenyl)thio]naphthalene is also relatively easy to synthesize and purify. The limitations of using 1,2,4,5,6,8-hexafluoro-3,7-bis[(pentafluorophenyl)thio]naphthalene in lab experiments include its sensitivity to environmental factors such as pH and temperature. 1,2,4,5,6,8-hexafluoro-3,7-bis[(pentafluorophenyl)thio]naphthalene is also not suitable for use in vivo due to its inability to penetrate cell membranes.

Future Directions

For 1,2,4,5,6,8-hexafluoro-3,7-bis[(pentafluorophenyl)thio]naphthalene research include the development of new synthesis methods to improve the yield and purity of 1,2,4,5,6,8-hexafluoro-3,7-bis[(pentafluorophenyl)thio]naphthalene. 1,2,4,5,6,8-hexafluoro-3,7-bis[(pentafluorophenyl)thio]naphthalene could also be modified to improve its properties, such as increasing its sensitivity and selectivity for specific molecules. 1,2,4,5,6,8-hexafluoro-3,7-bis[(pentafluorophenyl)thio]naphthalene could also be used in the development of new biosensors for medical and environmental applications.

Synthesis Methods

The synthesis of 1,2,4,5,6,8-hexafluoro-3,7-bis[(pentafluorophenyl)thio]naphthalene involves the reaction of 1,2,4,5,6,8-hexafluoronaphthalene with pentafluorophenyl thiol in the presence of a base. The reaction yields 1,2,4,5,6,8-hexafluoro-3,7-bis[(pentafluorophenyl)thio]naphthalene as a yellow solid, which can be purified by column chromatography. The purity of 1,2,4,5,6,8-hexafluoro-3,7-bis[(pentafluorophenyl)thio]naphthalene can be confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Scientific Research Applications

1,2,4,5,6,8-hexafluoro-3,7-bis[(pentafluorophenyl)thio]naphthalene has been used in various scientific research applications, including fluorescence imaging, sensing, and bioimaging. 1,2,4,5,6,8-hexafluoro-3,7-bis[(pentafluorophenyl)thio]naphthalene has been used as a fluorescent probe to detect and image biological molecules such as proteins, DNA, and RNA. 1,2,4,5,6,8-hexafluoro-3,7-bis[(pentafluorophenyl)thio]naphthalene has also been used in sensing applications to detect metal ions and pH changes. In bioimaging, 1,2,4,5,6,8-hexafluoro-3,7-bis[(pentafluorophenyl)thio]naphthalene has been used to visualize live cells and tissues.

properties

IUPAC Name

1,2,4,5,6,8-hexafluoro-3,7-bis[(2,3,4,5,6-pentafluorophenyl)sulfanyl]naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22F16S2/c23-3-1-2(6(26)20(13(3)33)40-22-17(37)11(31)8(28)12(32)18(22)38)4(24)14(34)19(5(1)25)39-21-15(35)9(29)7(27)10(30)16(21)36
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDFUPRVYVDBMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=C(C(=C1F)SC3=C(C(=C(C(=C3F)F)F)F)F)F)F)C(=C(C(=C2F)F)SC4=C(C(=C(C(=C4F)F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22F16S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4,5,6,8-Hexafluoro-3,7-bis[(2,3,4,5,6-pentafluorophenyl)sulfanyl]naphthalene

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